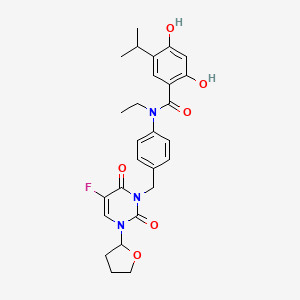
Hsp90-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsp90-IN-11 is a potent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of numerous client proteins. Hsp90 plays a crucial role in various cellular processes, including protein folding, signal transduction, and stress response. Inhibitors of Hsp90, such as this compound, have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment, where they can disrupt the function of oncogenic client proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-11 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the development of efficient catalytic systems, optimization of reaction conditions, and purification processes to obtain the compound in large quantities with consistent quality. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed for purification.
Chemical Reactions Analysis
Types of Reactions
Hsp90-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
Hsp90-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Hsp90 in various chemical processes and interactions.
Biology: Employed in cellular and molecular biology research to investigate the function of Hsp90 and its client proteins.
Medicine: Explored as a potential therapeutic agent in cancer treatment, where it can inhibit the function of oncogenic proteins and induce apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Hsp90.
Mechanism of Action
Hsp90-IN-11 exerts its effects by binding to the N-terminal domain of Hsp90, inhibiting its ATPase activity. This prevents the proper folding and stabilization of client proteins, leading to their degradation via the proteasome pathway. The inhibition of Hsp90 disrupts multiple signaling pathways involved in cell growth, survival, and stress response, making it a promising target for cancer therapy.
Comparison with Similar Compounds
Hsp90-IN-11 is compared with other Hsp90 inhibitors, such as geldanamycin, 17-AAG, and radicicol. While these compounds also target Hsp90, this compound exhibits unique structural features and binding affinities that enhance its potency and selectivity. The comparison highlights the advantages of this compound in terms of its efficacy, reduced toxicity, and potential for clinical development.
List of Similar Compounds
- Geldanamycin
- 17-AAG (17-allylamino-17-demethoxygeldanamycin)
- Radicicol
- PU-H71
- NVP-AUY922
This compound stands out due to its unique chemical structure and superior inhibitory activity, making it a valuable compound for further research and therapeutic applications.
Properties
Molecular Formula |
C27H30FN3O6 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
N-ethyl-N-[4-[[5-fluoro-2,6-dioxo-3-(oxolan-2-yl)pyrimidin-1-yl]methyl]phenyl]-2,4-dihydroxy-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C27H30FN3O6/c1-4-29(25(34)20-12-19(16(2)3)22(32)13-23(20)33)18-9-7-17(8-10-18)14-31-26(35)21(28)15-30(27(31)36)24-6-5-11-37-24/h7-10,12-13,15-16,24,32-33H,4-6,11,14H2,1-3H3 |
InChI Key |
IXBOVNPTMCWXOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)CN2C(=O)C(=CN(C2=O)C3CCCO3)F)C(=O)C4=C(C=C(C(=C4)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















